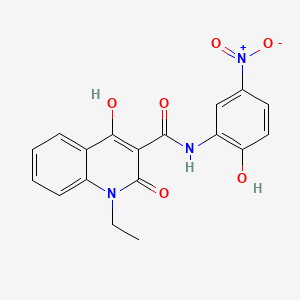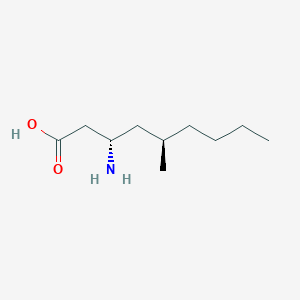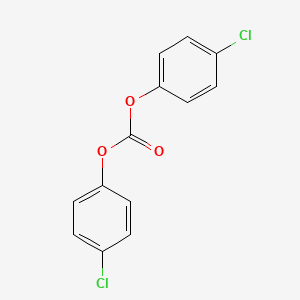
1,2-Diacetyl-1,2-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diacetyl-1,2-diphenylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two acetyl groups and two phenyl groups attached to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diacetyl-1,2-diphenylhydrazine can be synthesized through the acetylation of 1,2-diphenylhydrazine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective acetylation of the hydrazine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,2-diphenylhydrazine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.
化学反応の分析
Types of Reactions
1,2-Diacetyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it back to 1,2-diphenylhydrazine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Azobenzene derivatives.
Reduction: 1,2-diphenylhydrazine.
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
科学的研究の応用
1,2-Diacetyl-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-diacetyl-1,2-diphenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
1,2-Diphenylhydrazine: The parent compound without acetyl groups.
Azobenzene: An oxidation product of 1,2-diphenylhydrazine.
Phenylhydrazine: A related compound with a single phenyl group.
Uniqueness
1,2-Diacetyl-1,2-diphenylhydrazine is unique due to the presence of two acetyl groups, which impart distinct chemical properties and reactivity compared to its analogs. The acetyl groups enhance its solubility in organic solvents and influence its reactivity in chemical reactions, making it a valuable compound for various applications.
特性
CAS番号 |
793-25-9 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
N'-acetyl-N,N'-diphenylacetohydrazide |
InChI |
InChI=1S/C16H16N2O2/c1-13(19)17(15-9-5-3-6-10-15)18(14(2)20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChIキー |
BGBUACXMZAYUSD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)
![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

